molecular formula C24H21N5O3 B2468424 N'-[2-(Methylcarbamoyl)-1H-indol-5-yl]-N-[(3-pyridin-2-ylphenyl)methyl]oxamide CAS No. 2419489-16-8

N'-[2-(Methylcarbamoyl)-1H-indol-5-yl]-N-[(3-pyridin-2-ylphenyl)methyl]oxamide

Cat. No.: B2468424
CAS No.: 2419489-16-8
M. Wt: 427.464
InChI Key: NXTFNHAXWSFCDY-UHFFFAOYSA-N
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Description

N’-[2-(Methylcarbamoyl)-1H-indol-5-yl]-N-[(3-pyridin-2-ylphenyl)methyl]oxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(Methylcarbamoyl)-1H-indol-5-yl]-N-[(3-pyridin-2-ylphenyl)methyl]oxamide typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(Methylcarbamoyl)-1H-indol-5-yl]-N-[(3-pyridin-2-ylphenyl)methyl]oxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic reagents such as halogens and nitro groups can be introduced under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while reduction can yield various indoline derivatives.

Scientific Research Applications

N’-[2-(Methylcarbamoyl)-1H-indol-5-yl]-N-[(3-pyridin-2-ylphenyl)methyl]oxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[2-(Methylcarbamoyl)-1H-indol-5-yl]-N-[(3-pyridin-2-ylphenyl)methyl]oxamide involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. This interaction can lead to the activation or inhibition of specific signaling pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Indole-2-carboxylic acid: Another indole derivative with different functional groups.

Uniqueness

N’-[2-(Methylcarbamoyl)-1H-indol-5-yl]-N-[(3-pyridin-2-ylphenyl)methyl]oxamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for various research applications.

Properties

IUPAC Name

N'-[2-(methylcarbamoyl)-1H-indol-5-yl]-N-[(3-pyridin-2-ylphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O3/c1-25-22(30)21-13-17-12-18(8-9-20(17)29-21)28-24(32)23(31)27-14-15-5-4-6-16(11-15)19-7-2-3-10-26-19/h2-13,29H,14H2,1H3,(H,25,30)(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXTFNHAXWSFCDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC2=C(N1)C=CC(=C2)NC(=O)C(=O)NCC3=CC(=CC=C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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